Atrial Natriuretic Peptide rat
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Overview
Description
A potent natriuretic and vasodilatory peptide or mixture of different-sized low molecular weight PEPTIDES derived from a common precursor and secreted mainly by the HEART ATRIUM. All these peptides share a sequence of about 20 AMINO ACIDS.
Mechanism of Action
Target of Action
Cardiodilatin, also known as Atrial Natriuretic Peptide (ANP), primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of ANP and is crucial for the control of hypertension and cardiovascular homeostasis .
Mode of Action
ANP interacts with its primary target, the GC-A/NPRA, to produce the intracellular second messenger cyclic guanosine monophosphate (cGMP) . This interaction leads to a series of physiological effects, including natriuresis (excretion of sodium in urine), blood pressure regulation, and antagonism of the renin-angiotensin-aldosterone system (RAAS) .
Biochemical Pathways
The downstream signaling pathway of ANP acts through the GC-A/NPRA receptor and the second messenger cGMP . This pathway affects channels present in the apical membrane in the renal nephron, potentially inhibiting or decreasing sodium reabsorption . The ANP-cGMP pathway also has antihypertrophic and antifibrotic properties .
Pharmacokinetics
ANP rapidly disappears from plasma with a high total body clearance . This rapid elimination aligns with the short-lived effects of the hormone. The clearance of ANP is decreased by the administration of a neutral endopeptidase (NEP) inhibitor .
Result of Action
The physiological effects of ANP include natriuresis, blood pressure regulation, and RAAS antagonism . It also prevents cardiac hypertrophy, fibrosis, arrhythmias, and cardiomyopathies, counteracting the development and progression of heart failure . Furthermore, ANP has been found to have antihypertrophic and antifibrotic properties .
Action Environment
The action of ANP can be influenced by various environmental factors. For instance, the heart becomes a major source for circulating ANP in failing hearts due to larger mass . Chronic hemodynamic overload provokes a rapid and sustained increase in ANP expression in the ventricular myocardium . Furthermore, the peptide nature of ANP and its rapid elimination from the circulation limit its suitability as a drug .
Biochemical Analysis
Biochemical Properties
Cardiodilatin interacts with various enzymes, proteins, and other biomolecules. It has been characterized by its biological effects on mammalian vascular smooth muscle, by radioimmunoassay combined with high-performance liquid chromatography, and by immunocytochemistry
Cellular Effects
Cardiodilatin has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a vasorelaxant effect on mammalian vascular smooth muscle .
Properties
CAS No. |
88898-17-3 |
---|---|
Molecular Formula |
C128H207N45O39S2 |
Molecular Weight |
3064.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C128H207N45O39S2/c1-10-64(7)99(121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(60-213)119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)172-111(199)76(31-22-42-146-128(140)141)160-115(203)83(49-98(187)188)165-122(210)100(65(8)11-2)173-110(198)72(27-18-38-142-124(132)133)153-95(184)51-147-93(182)50-148-104(192)80(45-67-23-14-12-15-24-67)162-120(208)90(61-214)171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174/h12-17,23-26,32-35,62-66,71-90,99-100,174-179,213-214H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1 |
InChI Key |
BABRMHJHAGFVGO-BRTFOEFASA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
sequence |
One Letter Code: SLRRSSCFGGRIDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |
Synonyms |
atrial natriuretic factor precursor, rat atrial natriuretic factor, rat atrial natriuretic peptide (1-28), rat atrial natriuretic peptide precursor, rat atrial natriuretic peptide, rat natriuretic peptide precursor type A, rat NPPA protein, rat rANP (1-28) rat ANF (99-126) rat ANF prohormone (99-126) rat atrial natriuretic peptide |
Origin of Product |
United States |
Q1: Does Atrial Natriuretic Peptide influence the cardiovascular effects of vasopressin differently in normotensive and hypertensive rats?
A: Yes, research suggests that elevating blood ANP levels can enhance the vasopressin-induced slowing of heart rate (bradycardia) observed in normotensive Wistar-Kyoto (WKY) rats. [] Interestingly, this effect is absent in spontaneously hypertensive rats (SHR). [] While ANP doesn't seem to affect the blood pressure response to vasopressin in either rat strain, it does prolong the duration of the blood pressure increase in response to low doses of vasopressin in WKY rats. [] This suggests that ANP may play a role in modulating the reflex bradycardia associated with vasopressin, potentially contributing to blood pressure regulation, an effect that seems to be impaired in the SHR model. []
Q2: Does Atrial Natriuretic Peptide directly impact the adenylate cyclase activity within the pituitary gland of rats?
A: Studies examining the effects of both rat ANP (3-28) and synthetic ANP (Arg101-Tyr126) on rat pituitary adenylate cyclase activity indicate that ANP does not significantly influence this enzyme system. [] Neither form of ANP affected basal, forskolin-stimulated, guanylylimidodiphosphate (GMP-PNP)-stimulated, or NaF-induced adenylate cyclase activity in either the anterior or neurointermediate lobes of the pituitary gland at physiologically relevant concentrations. [] This suggests that ANP's effects on the pituitary gland, if any, are likely mediated through alternative signaling pathways. []
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